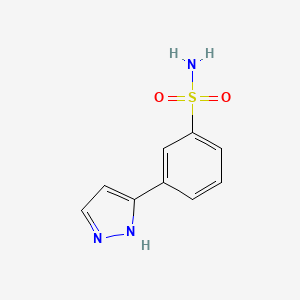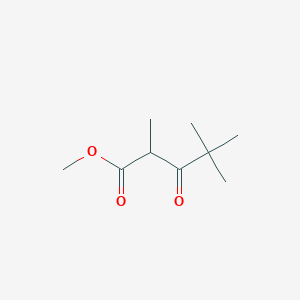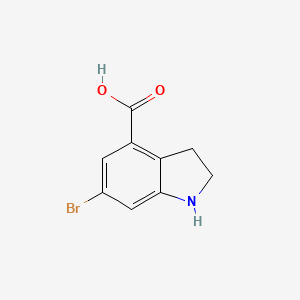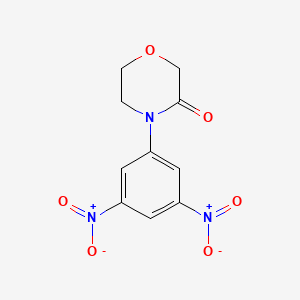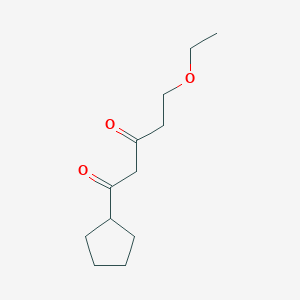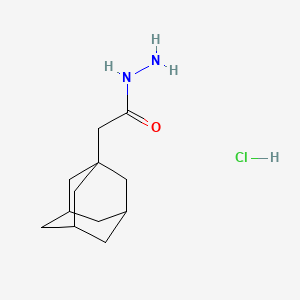
2-(Adamantan-1-yl)acetohydrazide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Adamantan-1-yl)acetohydrazide hydrochloride is a chemical compound with the molecular formula C12H20N2O·HCl It is derived from adamantane, a hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to the compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Adamantan-1-yl)acetohydrazide hydrochloride typically involves the reaction of adamantane derivatives with hydrazine or its derivatives. One common method includes the reaction of 1-adamantyl acetic acid with hydrazine hydrate under reflux conditions, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification, such as recrystallization or chromatography, to ensure the compound meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
2-(Adamantan-1-yl)acetohydrazide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield different hydrazine derivatives.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantane-derived ketones or carboxylic acids, while substitution reactions can produce a variety of N-substituted hydrazides.
科学的研究の応用
2-(Adamantan-1-yl)acetohydrazide hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: The compound’s stability and rigidity make it useful in the design of biologically active molecules, including potential drug candidates.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly for its antiviral and anticancer properties.
Industry: It is used in the production of polymers and other materials that require high thermal stability and rigidity.
作用機序
The mechanism of action of 2-(Adamantan-1-yl)acetohydrazide hydrochloride in biological systems involves its interaction with specific molecular targets. The adamantane structure allows it to fit into hydrophobic pockets of proteins, potentially inhibiting their function. This interaction can disrupt various biological pathways, leading to its observed antiviral and anticancer effects.
類似化合物との比較
Similar Compounds
1-Adamantanecarboxylic acid: Another adamantane derivative with similar structural features.
Amantadine: A well-known antiviral drug that also contains the adamantane structure.
Memantine: Used in the treatment of Alzheimer’s disease, it shares the adamantane core.
Uniqueness
2-(Adamantan-1-yl)acetohydrazide hydrochloride is unique due to its specific hydrazide functional group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
特性
分子式 |
C12H21ClN2O |
|---|---|
分子量 |
244.76 g/mol |
IUPAC名 |
2-(1-adamantyl)acetohydrazide;hydrochloride |
InChI |
InChI=1S/C12H20N2O.ClH/c13-14-11(15)7-12-4-8-1-9(5-12)3-10(2-8)6-12;/h8-10H,1-7,13H2,(H,14,15);1H |
InChIキー |
WXJBSIWCBIDZKS-UHFFFAOYSA-N |
正規SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


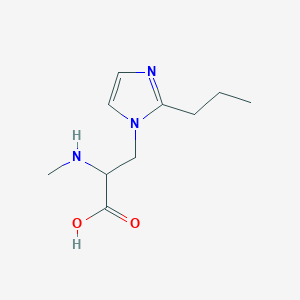
![2-Fluoro-1H-benzo[d]imidazol-5-amine](/img/structure/B13629037.png)



![3-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3.3]heptan-1-one](/img/structure/B13629068.png)
